2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-6-5-8(7-17-9)12(14,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTCLMJOCYHWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590522 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101205-23-5 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101205-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trifluoromethylpyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via a multi-step process involving:
- Introduction of the trifluoromethyl group on the pyridine ring,
- Installation of the boronic ester moiety via borylation,
- Use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to assemble the final structure.
The key synthetic challenge lies in regioselective functionalization of the pyridine ring at the 2- and 5-positions to install the trifluoromethyl and boronate ester substituents, respectively.
Detailed Preparation Steps
Starting Materials and Precursors
- 2-Bromo-5-(trifluoromethyl)pyridine or 5-bromo-2-(trifluoromethyl)pyridine are commonly used halogenated pyridine precursors.
- Bis(pinacolato)diboron (B2pin2) is the boron source for borylation.
- Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are employed.
- Bases such as potassium acetate (KOAc) or potassium carbonate (K2CO3) facilitate the borylation reaction.
- Solvents include 1,4-dioxane , toluene , or mixtures with ethanol and water.
Borylation Reaction (Miayura Borylation)
The boronic ester group is introduced via Miyaura borylation of the halogenated pyridine intermediate:
- The halogenated trifluoromethylpyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base.
- Typical conditions: heating at 80–100°C under inert atmosphere (argon or nitrogen) for several hours.
- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to yield the arylboronate ester.
Purification
- The crude reaction mixture is purified by column chromatography or recrystallization.
- The product is stored sealed under dry conditions at 2–8°C to prevent hydrolysis of the boronic ester.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (2–5 mol%) | Catalyst loading influences yield |
| Base | KOAc or K2CO3 (2 equiv) | Base choice affects reaction rate |
| Solvent | 1,4-Dioxane, toluene, or EtOH/H2O mix | Solvent polarity impacts boron transfer |
| Temperature | 80–100°C | Elevated temp needed for efficient borylation |
| Time | 6–24 hours | Longer times improve conversion but risk decomposition |
| Atmosphere | Argon or nitrogen | Prevents oxidation of sensitive boronate |
Optimization often involves screening different ligands (e.g., SPhos, XPhos) and solvents to maximize regioselectivity and yield while minimizing side reactions such as protodeboronation or homocoupling.
Alternative Routes and Advanced Methods
- Directed ortho-metalation (DoM) approaches can be used to selectively lithiate the pyridine ring followed by quenching with electrophilic boron reagents.
- Electrophilic trifluoromethylation can be performed on pre-borylated pyridine substrates using reagents like trifluoromethyl iodide or Togni’s reagent.
- Continuous flow synthesis has been explored for scale-up, offering better heat and mass transfer and improved reaction control.
Characterization and Quality Control
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR confirm substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight.
- X-ray Crystallography : Provides definitive structural confirmation.
- Elemental Analysis : Validates elemental composition.
- Purity Assessment : Typically >98% purity by HPLC or GC.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halogenation | Bromination of pyridine precursor | Introduces reactive halogen for borylation |
| Trifluoromethylation | Electrophilic or nucleophilic CF3 sources | Positions trifluoromethyl group on pyridine |
| Miyaura Borylation | Pd catalyst, B2pin2, base, solvent, 80–100°C | Forms boronic ester moiety at desired position |
| Purification | Chromatography or recrystallization | Isolates pure product |
| Storage | Dry, sealed, 2–8°C | Prevents boronate hydrolysis |
Research Findings and Literature Insights
- The regioselective borylation of trifluoromethylpyridines is well-documented, with yields typically ranging from 50% to 85% depending on catalyst and ligand systems.
- Ligand screening shows that bulky phosphine ligands (e.g., SPhos) improve selectivity and reduce side reactions.
- The trifluoromethyl substituent exerts an electron-withdrawing effect that influences the reactivity of the pyridine ring, requiring careful adjustment of reaction parameters.
- Stability studies indicate the boronic ester is moisture-sensitive and prone to hydrolysis; thus, strict anhydrous conditions are necessary during synthesis and storage.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl systems. Key parameters include:
| Reaction Partner | Catalyst System | Solvent | Yield | Source |
|---|---|---|---|---|
| Aryl halides | Pd(dppf)Cl₂, K₂CO₃ | Dioxane | 72-88% | |
| Heteroaryl triflates | Pd(PPh₃)₄, Na₂CO₃ | THF | 65-78% | |
| Vinyl bromides | Pd(OAc)₂, SPhos, CsF | DMF | 81% |
The trifluoromethyl group enhances electrophilicity at the adjacent position, directing coupling to the boron-bearing carbon . Steric hindrance from the pinacol ester necessitates elevated temperatures (80-100°C) for optimal reactivity .
Protodeboronation
Controlled hydrolysis under acidic conditions removes the boronate group selectively:
textBF₃·OEt₂ (20 mol%) DCM/H₂O (3:1), 0°C → RT, 2 h Yield: 92% 5-(trifluoromethyl)pyridine[6]
This reaction preserves the trifluoromethyl group while enabling sequential functionalization strategies.
Oxidation to Phenolic Derivatives
Oxidative hydroxylation using H₂O₂ in basic media converts the boronate to a hydroxyl group:
| Oxidant | Base | Temp | Yield | Selectivity |
|---|---|---|---|---|
| H₂O₂ (30%) | NaOH (1M) | 25°C | 85% | >20:1 |
| mCPBA | Et₃N | 40°C | 78% | 15:1 |
The trifluoromethyl group directs oxidation to the para position relative to boron.
Pyridine Ring Functionalization
The compound undergoes regioselective substitutions:
a. Nucleophilic aromatic substitution (SNAr):
textR-X + 2-borono-5-CF₃-pyridine → 2-R-5-CF₃-pyridine (X = Cl, Br, OTf) Conditions: DIPEA, DMF, 60°C Typical yields: 68-92%[6][7]
b. Buchwald-Hartwig Amination:
textArNH₂ + Pd₂(dba)₃/Xantphos → 2-arylaminO-5-CF₃-pyridine Yields: 55-84%[6]
Directed C–H Activation
Iridium-catalyzed C–H borylation enables further functionalization:
| Position | Catalyst | Ligand | Yield | Reference |
|---|---|---|---|---|
| γ-C | [Ir(OMe)(COD)]₂ | dtbbpy | 73% | |
| β-C | [Ir(OMe)(COD)]₂ | tmphen | 68% |
Reaction occurs at 80°C in anhydrous THF, with HBPin as boron source . The trifluoromethyl group directs borylation to specific positions through electronic effects.
Radical Reactions
UV-initiated radical coupling with alkenes produces functionalized pyridines:
textUV (365 nm), Eosin Y (2 mol%) Allyl acetate, DMSO, N₂ atmosphere Yield: 62% (diastereomeric ratio 3:1)[6]
Mechanistic studies suggest a boron-assisted radical stabilization pathway.
Stability Considerations
Critical stability parameters under storage conditions:
| Factor | Acceptable Range | Degradation Products |
|---|---|---|
| Temperature | -20°C (desiccated) | Deboronation (>5% at 25°C) |
| pH | 5-8 (aqueous media) | Trifluoromethyl hydrolysis |
| Light Exposure | Amber glass required | Radical dimerization |
HPLC analysis shows >98% purity retention at -20°C for 12 months .
This compound's unique reactivity profile enables rapid access to trifluoromethylated heterocycles for drug discovery. Recent applications include the synthesis of kinase inhibitors (76% yield in final coupling step) and liquid crystal materials with enhanced thermal stability . Continued optimization of catalytic systems promises to expand its synthetic utility.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis due to its unique boron functional group. It can participate in various reactions such as:
- Suzuki-Miyaura Coupling : This reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound can serve as a boronic acid derivative that facilitates the coupling with various electrophiles .
Medicinal Chemistry
Research indicates that compounds containing dioxaborolane moieties exhibit biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development:
- Anticancer Agents : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential use in anticancer therapies .
- Antiviral Properties : Preliminary investigations suggest that similar compounds may exhibit antiviral activities, providing a pathway for developing new antiviral agents .
Materials Science
The unique properties of the dioxaborolane structure allow for the development of advanced materials:
- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of polymers .
- Optoelectronic Devices : Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable electronic properties .
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the use of this compound in synthesizing trifluoromethylated aryl compounds via palladium-catalyzed cross-coupling reactions. The results showed high yields and selectivity for the desired products, indicating its effectiveness as a reagent in synthetic methodologies.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, K2CO3, THF |
| Negishi Coupling | 90 | Zn powder, THF |
In vitro studies on derivatives of this compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Mitochondrial dysfunction |
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, which is beneficial in drug design.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyridine-Based Boronic Esters
Reactivity and Stability
- Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound provides superior electron-withdrawing effects compared to methoxy substituents (e.g., 2-methoxy-5-nitropyridine), enhancing electrophilic reactivity in cross-coupling reactions .
- Positional Isomerism : Compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) exhibit altered regioselectivity due to the trifluoromethyl group at C-3 instead of C-5, reducing steric hindrance in coupling reactions .
- Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., 2-bromo-5-chloro-4-dioxaborolane-pyridine) show lower stability under basic conditions but enable sequential functionalization via Buchwald-Hartwig amination .
Research Findings and Data
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
*Yields reported with aryl bromides under standard conditions (Na₂CO₃, DMF/H₂O, 80°C).
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety and trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.07 g/mol |
| CAS Number | 181219-01-2 |
| Purity | >98% |
Research indicates that compounds containing dioxaborolane structures often interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Anticancer Activity
A study evaluated the anticancer properties of similar pyridine derivatives. Compounds with trifluoromethyl substituents exhibited significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating potential as an anticancer agent .
Anti-inflammatory Effects
Tyrosine Kinase Inhibition
The compound's structural similarity to known tyrosine kinase inhibitors suggests potential activity against receptor tyrosine kinases (RTKs). In particular, derivatives have shown promising IC50 values against VEGFR-2 and TIE-2, implicating their role in angiogenesis inhibition .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy of trifluoromethyl-pyridine derivatives on cancer cell proliferation.
- Findings : The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, demonstrating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
- Inflammation Model :
Q & A
Q. What are the common synthetic routes for synthesizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine, and what key reaction conditions are required?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyridine derivatives. Key steps include:
- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronate esters under inert atmospheres.
- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .
- Temperature control : Reactions often proceed at 80–110°C to balance yield and by-product formation .
- Purification : Column chromatography or recrystallization to achieve ≥98% purity, as validated by GC or titration .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C5, boronate at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical: 273.06 g/mol) .
- Chromatography : GC or HPLC to assess purity (>98%) and detect residual solvents .
- Elemental analysis : Carbon, hydrogen, and nitrogen content validation .
Q. What are the recommended storage conditions to maintain the stability of this boronate ester compound?
- Temperature : Store at –20°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis .
- Moisture control : Use desiccants and avoid aqueous environments, as boronate esters degrade in moisture .
- Light sensitivity : Protect from prolonged UV exposure to preserve the trifluoromethyl group’s integrity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating coupling at the boronate site. However, steric hindrance may reduce reaction rates compared to methyl or hydrogen analogs. Computational studies (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura reactions .
Q. What strategies minimize by-product formation during multi-step synthesis of this compound?
- Stepwise optimization : Isolate intermediates (e.g., halogenated pyridines) to reduce side reactions .
- Catalyst selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve boronate stability and reaction homogeneity .
Q. How can researchers address discrepancies in reported reaction yields when scaling up synthesis?
- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to identify bottlenecks .
- Batch vs. flow chemistry : Transitioning to continuous flow systems improves heat/mass transfer, enhancing reproducibility at larger scales .
- Purification refinement : Gradient chromatography or fractional distillation to recover high-purity product .
Q. What advanced analytical techniques are recommended for characterizing intermediates in the synthesis pathway?
Q. In Suzuki-Miyaura couplings, how does the boronate ester’s position on the pyridine ring affect reaction efficiency?
The C2-positioned boronate ester (meta to trifluoromethyl) exhibits higher reactivity due to reduced steric hindrance compared to C3 or C4 isomers. Dual boronate groups (e.g., in bis-boronate analogs) enable bidirectional coupling but require stringent stoichiometric control .
Q. What challenges arise in achieving regioselective functionalization of the pyridine ring during derivative synthesis?
- Competing substitution : The trifluoromethyl group directs electrophilic attacks to C3/C4, complicating C2 functionalization. Use directing groups (e.g., pyridyl boronates) to override inherent regioselectivity .
- Protection-deprotection : Temporary protection of the boronate ester with diols prevents undesired side reactions during derivatization .
Q. How can solubility challenges be mitigated in reactions involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
